molecular formula C30H31NO5 B12465715 4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate

4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate

Cat. No.: B12465715
M. Wt: 485.6 g/mol
InChI Key: HUMWHQLCZUNJEO-UHFFFAOYSA-N
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Description

4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a dioxooctahydro-ethenocyclopropa isoindol moiety, and a phenylpropanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:

    Formation of the butoxyphenyl group: This can be achieved by reacting 4-butoxybenzaldehyde with appropriate reagents to form the desired butoxyphenyl intermediate.

    Synthesis of the dioxooctahydro-ethenocyclopropa isoindol moiety: This step involves the cyclization of suitable precursors under specific conditions to form the dioxooctahydro-ethenocyclopropa isoindol structure.

    Coupling of the intermediates: The final step involves coupling the butoxyphenyl intermediate with the dioxooctahydro-ethenocyclopropa isoindol intermediate in the presence of appropriate catalysts and reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate:

    This compound analogs: Compounds with similar structures but different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C30H31NO5

Molecular Weight

485.6 g/mol

IUPAC Name

(4-butoxyphenyl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanoate

InChI

InChI=1S/C30H31NO5/c1-2-3-15-35-19-9-11-20(12-10-19)36-30(34)25(16-18-7-5-4-6-8-18)31-28(32)26-21-13-14-22(24-17-23(21)24)27(26)29(31)33/h4-14,21-27H,2-3,15-17H2,1H3

InChI Key

HUMWHQLCZUNJEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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